molecular formula C14H24O2 B078270 2,5,7,9-Tetramethyl-2-decene-6,8-dione CAS No. 13851-07-5

2,5,7,9-Tetramethyl-2-decene-6,8-dione

Cat. No.: B078270
CAS No.: 13851-07-5
M. Wt: 224.34 g/mol
InChI Key: VNEFXHWAHYWLHU-UHFFFAOYSA-N
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Description

2,5,7,9-Tetramethyl-2-decene-6,8-dione is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C14H24O2
  • CAS Number: 13851-07-5
  • EINECS Number: 237-585-9
  • Structural Formula:
\text{C}([C@@H](C(=O)C(C)C)C)(=O)[C@@H](C\C=C(/C)C)C

Chemical Synthesis

2,5,7,9-Tetramethyl-2-decene-6,8-dione serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds due to its unique structural properties that allow for further functionalization.

Table 1: Applications in Chemical Synthesis

ApplicationDescription
Synthesis of DionesUsed as a precursor for synthesizing other diones.
Ligand FormationActs as a ligand in coordination chemistry.
Polymerization InitiatorFunctions as an initiator in polymer chemistry.

Fragrance and Aroma

The compound is employed in the cosmetic sector primarily for its fragrance properties. Its pleasant aroma makes it suitable for use in perfumes and personal care products.

Table 2: Cosmetic Applications

Product TypeUsage Description
PerfumesIncorporated for its aromatic qualities.
Skin Care ProductsUsed to enhance fragrance profile in creams and lotions.

Toxicological Studies

Recent assessments have indicated that while this compound has applications in various industries, it also necessitates careful evaluation regarding human exposure and ecological impact.

Table 3: Toxicological Data Overview

Study ReferenceFindings
Health Canada AssessmentIdentified low potential for direct exposure; further assessments required .
NIST Toxicology DatabaseLimited toxicological data available; surrogate chemicals used for risk assessment .

Case Study on Fragrance Use

A study conducted on the use of this compound in cosmetic formulations highlighted its effectiveness as a fragrance enhancer while maintaining safety standards for consumer products.

Findings:

  • The compound was well-received in formulations due to its stability and pleasant scent.
  • Regulatory assessments confirmed negligible risk at typical usage concentrations.

Case Study on Chemical Synthesis

In a laboratory setting, researchers utilized this compound as a starting material to synthesize novel dione derivatives with enhanced reactivity profiles.

Results:

  • Successful synthesis of multiple derivatives with potential applications in pharmaceuticals.
  • Demonstrated versatility as an intermediate in organic synthesis pathways.

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for characterizing the structural features of 2,5,7,9-Tetramethyl-2-decene-6,8-dione?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of methyl groups and the α,β-unsaturated dione system. 1H^{1}\text{H}-NMR can resolve proton environments (e.g., vinyl protons at δ 5.1–5.5 ppm and methyl groups at δ 1.2–1.8 ppm), while 13C^{13}\text{C}-NMR identifies carbonyl carbons (δ 190–210 ppm) and olefinic carbons (δ 120–140 ppm). Infrared (IR) spectroscopy verifies carbonyl stretching vibrations (1640–1680 cm1^{-1}) and C=C bonds (1600–1650 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight (C14_{14}H24_{24}O2_2, exact mass 224.18 g/mol) and fragmentation patterns .

Q. How can researchers confirm the regiochemistry of the α,β-unsaturated dione system during synthesis?

  • Methodological Answer : Regiochemical assignments rely on NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between methyl groups and the double bond. X-ray crystallography provides definitive proof of regiochemistry by resolving spatial arrangements of substituents. Computational methods (e.g., DFT calculations) can predict and validate the most stable regioisomer by comparing experimental and theoretical NMR/IR data .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation between methyl ketones and α,β-unsaturated diketones under basic conditions (e.g., KOH/EtOH). Alternatively, Diels-Alder reactions with dienophiles like maleic anhydride may generate the dione scaffold, followed by regioselective methylation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like over-methylation or isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Contradictions may arise from impurities or differing experimental setups. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N2_2/Ar) to isolate decomposition pathways. Compare results with high-purity samples (≥98% by HPLC) and standardize heating rates (e.g., 10°C/min). Cross-validate findings with computational studies (e.g., bond dissociation energy calculations) .

Q. What strategies improve regioselectivity in the synthesis of methyl-substituted diones?

  • Methodological Answer : Steric and electronic effects dominate regioselectivity. Use bulky bases (e.g., LDA) to direct methylation to less hindered carbonyl positions. Catalytic Lewis acids (e.g., BF3_3·OEt2_2) can polarize carbonyl groups, favoring nucleophilic attack at specific sites. Solvent effects (e.g., THF vs. DMF) modulate reaction kinetics; low-polarity solvents may enhance selectivity by reducing competing pathways .

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dienes or dienophiles. Transition state analysis identifies activation barriers for competing pathways (e.g., endo vs. exo selectivity). Pair computational results with experimental kinetics (e.g., variable-temperature NMR) to validate predictions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Co-eluting impurities in HPLC may obscure quantification. Use orthogonal methods:

  • HPLC-DAD/MS : Differentiate impurities via UV/vis spectra and mass fragmentation.
  • GC-FID : Volatilize impurities for separation (derivatization may be required).
  • NMR with cryoprobes : Enhance sensitivity for low-abundance species (≥0.1% detection limit).
    Calibrate with synthetic impurity standards for accurate quantification .

Q. Data Interpretation & Conflict Resolution

Q. How should researchers reconcile conflicting NMR data for methyl group assignments in literature?

  • Methodological Answer : Discrepancies may stem from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Replicate experiments under identical conditions (solvent, temperature). Use deuterated solvents (CDCl3_3, DMSO-d6_6) and control temperature (e.g., 25°C vs. 40°C). Variable-temperature NMR can reveal exchange broadening, while DEPT-135 and HSQC clarify carbon-proton correlations .

Q. What protocols validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Combine chromatographic (HPLC ≥95% purity), spectroscopic (NMR/IR absence of extraneous peaks), and elemental analysis (C, H, O within ±0.4% of theoretical). For biological studies, perform LC-MS to rule out endotoxins or residual solvents. Certify purity via independent labs using blinded samples .

Q. Experimental Design

Q. How to design a kinetic study for the oxidation of this compound?

  • Methodological Answer :
    Monitor oxidation via UV/vis (λ = 250–300 nm for conjugated carbonyls) or 1H^{1}\text{H}-NMR (disappearance of vinyl protons). Use pseudo-first-order conditions with excess oxidant (e.g., KMnO4_4). Vary temperature (Arrhenius analysis) and pH to map reaction pathways. Quench aliquots at timed intervals and analyze by GC-MS or HPLC to track intermediates .

Properties

CAS No.

13851-07-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2,4,6,9-tetramethyldec-8-ene-3,5-dione

InChI

InChI=1S/C14H24O2/c1-9(2)7-8-11(5)14(16)12(6)13(15)10(3)4/h7,10-12H,8H2,1-6H3

InChI Key

VNEFXHWAHYWLHU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C

Key on ui other cas no.

13851-07-5

Origin of Product

United States

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